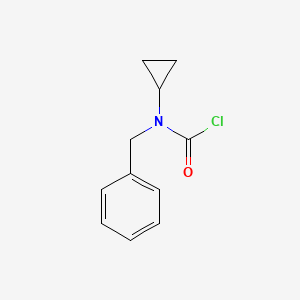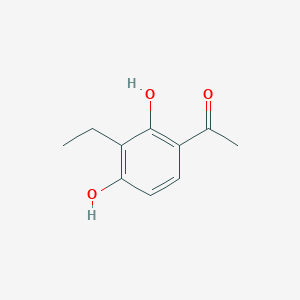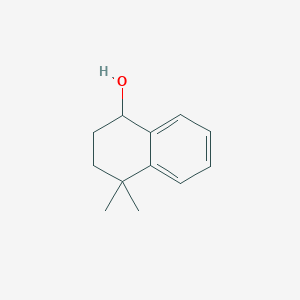
1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol is an organic compound with the molecular formula C12H16O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and formation of the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reaction with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
特性
CAS番号 |
53952-18-4 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3 |
InChIキー |
MEFVOBKOEJGUQI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=CC=CC=C21)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
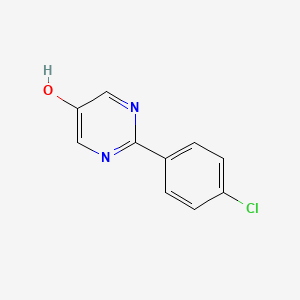

![(3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8705420.png)
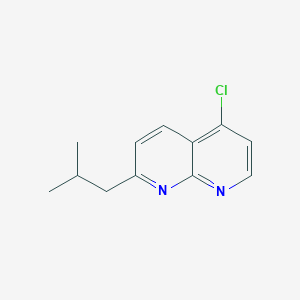
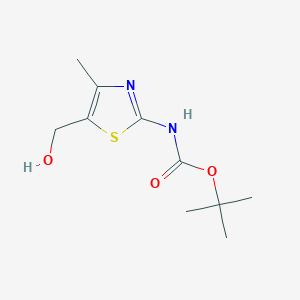
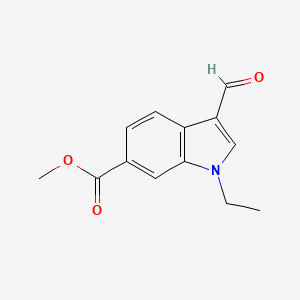
![(2-[(4-FLUOROPHENYL)SULFANYL]ETHYL)(METHYL)AMINE](/img/structure/B8705432.png)
![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B8705447.png)
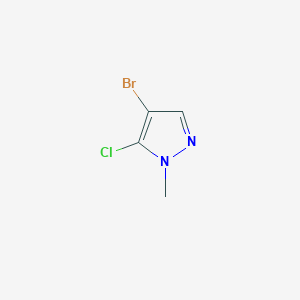
![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)
